molecular formula C7H15ClN2O B8056968 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride

1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride

Cat. No.: B8056968
M. Wt: 178.66 g/mol
InChI Key: AKSIZVWNUAUHNS-RGMNGODLSA-N
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Description

1-[(2S)-2-Aminopropyl]pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative with a stereospecific aminopropyl substituent. Key properties include:

  • Molecular formula: C₇H₁₄N₂O·HCl
  • Molecular weight: 178.66 g/mol () or 178.7 g/mol ().
  • CAS numbers: Discrepancies exist between sources, with CAS 2126144-67-8 () and 1567888-22-5 ().
  • Purity: ≥95% ().

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S)-2-aminopropyl]pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSIZVWNUAUHNS-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCCC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the above synthetic routes are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a prominent feature in many pharmaceutical compounds, serving as a crucial scaffold for the development of drugs targeting various diseases. Research has shown that derivatives of pyrrolidine exhibit a range of biological activities:

  • Anticancer Agents : Pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, spiro[pyrrolidine-3,3'-oxindoles] have demonstrated dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are implicated in breast cancer progression. Compounds from this class have shown significant cytotoxic effects on MCF-7 breast cancer cells, with low micromolar EC50 values .
  • Antidiabetic Agents : The compound has been explored for its potential in treating diabetes through the development of polyhydroxylated pyrrolidines that act as dual-target inhibitors of α-glucosidase and aldose reductase, enzymes critical in glucose metabolism . These compounds mimic the transition states of carbohydrate processing enzymes, making them attractive for therapeutic interventions.

Synthesis and Chemical Reactions

1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride is utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

  • Organic Synthesis : It serves as an important raw material for synthesizing other complex organic molecules. For example, it can react with various reagents to form novel compounds with enhanced biological activities . The use of microwave-assisted organic synthesis (MAOS) has also improved the efficiency of synthesizing pyrrolidine derivatives, aligning with green chemistry principles .

Neuropharmacology

The compound has been investigated for its effects on the central nervous system (CNS). Pyrrolidine derivatives can act on neurotransmitter systems, making them candidates for treating neurological disorders:

  • GlyT1 Inhibitors : Certain derivatives have shown potential as inhibitors of glycine transporters (GlyT1), which are involved in modulating synaptic transmission in the CNS. Such inhibitors could be beneficial in treating conditions like schizophrenia or anxiety disorders .

Antimicrobial Properties

Research indicates that pyrrolidine derivatives possess antimicrobial properties. Novel spiro-pyrrolidine compounds have been synthesized and evaluated for their antibacterial activity against pathogens such as Vibrio cholerae and Bacillus subtilis. These compounds exhibited promising results in disc diffusion assays, indicating their potential use as antimicrobial agents .

Case Studies and Research Findings

Study Focus Findings
Hati et al. (2016)Anti-cancer agentsDeveloped spiro[pyrrolidine-3,3'-oxindoles] with dual HDAC2 and PHB2 inhibition; effective against MCF-7 cells .
Guazzelli et al. (2019)Antidiabetic agentsSynthesized polyhydroxylated pyrrolidines inhibiting α-glucosidase and aldose reductase; potential for diabetes treatment .
Zhang et al. (2021)GlyT1 inhibitorsIdentified potent GlyT1 inhibitors based on pyrrolidine structure; implications for CNS disorders .

Mechanism of Action

The mechanism by which 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents CAS Number Application Evidence
1-[(2S)-2-Aminopropyl]pyrrolidin-2-one HCl 178.66 / 178.7 (S)-Aminopropyl 2126144-67-8¹ Lab research
1-(2-Aminopropyl)pyrrolidin-2-one HCl 178.66 Racemic aminopropyl Not reported Discontinued
S-61 (Piperazine-tolyl derivative) 377.9² Piperazine-butyl-tolyl Not reported Antiarrhythmic agent
5-APB 175.2 Benzofuran-aminopropyl Not reported Psychoactive
5-Methyl-2-pyrrolidone 113.16 Methyl-pyrrolidinone 108-27-0 Industrial solvent

¹ Discrepancy: CAS 1567888-22-5 also reported.
² Estimated based on molecular formula in .

Key Findings and Discrepancies

  • CAS Variability : Conflicting CAS numbers (2126144-67-8 vs. 1567888-22-5) suggest supplier-specific cataloging differences.
  • Structural Complexity and Activity : Extended chains (e.g., S-61) or aromatic groups (e.g., pyridine in ) correlate with specialized applications like antiarrhythmic effects.

Biological Activity

1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride, also known as a pyrrolidine derivative, is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C7H14N2OHClC_7H_{14}N_2O\cdot HCl with a molecular weight of approximately 142.2 g/mol. The compound features a pyrrolidine ring, which is known for its role in various bioactive molecules.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is influenced by its structural properties. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Antioxidant Activity

Pyrrolidine derivatives have demonstrated significant antioxidant properties. For instance, studies have shown that compounds with a pyrrolidine scaffold can scavenge free radicals and protect against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

Pyrrolidine derivatives exhibit antimicrobial activity against a range of pathogens. Research has identified that certain structural modifications enhance their efficacy against both Gram-positive and Gram-negative bacteria. For example, specific analogs showed moderate to strong activity against Staphylococcus aureus and Escherichia coli .

Anticancer Effects

The compound has been evaluated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves cell cycle arrest and the induction of pro-apoptotic signals .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features.

Compound Activity Mechanism Reference
1-[(2S)-2-aminopropyl]pyrrolidin-2-oneAntioxidantFree radical scavenging
N-(3-acetamidopropyl)pyrrolidin-2-oneAntimicrobialDisruption of cell membrane
Pyrrolidine derivativesAnticancerInduction of apoptosis

Case Studies

  • Antioxidant Activity : A study highlighted the ability of pyrrolidine derivatives to reduce lipid peroxidation in rat liver microsomes, suggesting protective effects against oxidative damage .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrrolidine analogs, revealing that modifications at the N-position significantly enhanced their potency against resistant bacterial strains .
  • Cancer Research : In vitro assays demonstrated that this compound triggered late apoptosis in A549 cells, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Synthesis Optimization : The compound can be synthesized via reductive amination of pyrrolidin-2-one derivatives with (S)-2-aminopropyl precursors. Key steps include acid-catalyzed cyclization and subsequent HCl salt formation .
  • Enantiomeric Purity : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to verify stereochemical integrity. For example, compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° to +20° in water) .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

Methodological Answer:

  • Solubility Profiling : Test solubility in DMSO (10–50 mg/mL) followed by dilution in phosphate-buffered saline (PBS). If precipitation occurs, adjust pH (optimal range: 4.5–6.5) or use surfactants like Tween-80 (0.1% v/v) .
  • Stability Note : Prolonged storage in aqueous media may degrade the compound; lyophilization is recommended for long-term stability .

Q. What analytical techniques are critical for characterizing this hydrochloride salt?

Methodological Answer:

  • Structural Confirmation : Use ¹H/¹³C NMR to confirm the pyrrolidin-2-one ring (δ ~2.5–3.5 ppm for methylene protons) and the aminopropyl side chain (δ ~1.8–2.2 ppm).
  • Salt Verification : X-ray crystallography or FT-IR can validate HCl salt formation (e.g., O–H stretching at 2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How do enantiomeric differences (e.g., 2S vs. 2R configurations) impact pharmacological activity?

Methodological Answer:

  • In Vitro Assays : Compare binding affinities at α₁-adrenergic receptors using radioligand displacement (e.g., [³H]-prazosin). The (2S)-enantiomer may exhibit higher selectivity (IC₅₀ < 1 µM vs. >10 µM for 2R) .
  • In Vivo Testing : Administer enantiomers in rodent models to assess cardiovascular effects (e.g., blood pressure modulation via tail-cuff plethysmography) .

Q. What strategies resolve contradictions in reported melting points (e.g., 227°C vs. 245°C)?

Methodological Answer:

  • Purity Assessment : Re-crystallize the compound from ethanol/water mixtures and analyze via DSC (differential scanning calorimetry) to detect polymorphic forms .
  • Moisture Effects : Hygroscopicity may lower observed melting points; use anhydrous conditions during measurements .

Q. How can researchers mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Accelerated Testing : Store samples at 40°C/75% RH for 3 months and monitor degradation via LC-MS. Add antioxidants like BHT (0.01% w/w) to inhibit free radical formation .
  • Degradation Pathways : Identify major degradants (e.g., pyrrolidin-2-one ring opening) using high-resolution mass spectrometry .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Modeling : Use software like Schrödinger’s QikProp to estimate logP (~1.2), aqueous solubility (-3.2 logS), and blood-brain barrier permeability (CNS < -2 indicates poor penetration) .
  • Metabolite Prediction : CYP450 metabolism can be simulated with StarDrop™, highlighting N-dealkylation as a primary pathway .

Q. How do structural modifications (e.g., fluorination) alter receptor binding kinetics?

Methodological Answer:

  • SAR Studies : Substitute the aminopropyl group with fluorinated analogs (e.g., CF₃) and measure binding ΔG via surface plasmon resonance (SPR). Fluorination typically increases lipophilicity and receptor residence time .
  • Crystallographic Analysis : Co-crystallize modified compounds with target receptors (e.g., α₁-adrenergic) to visualize binding interactions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization : Use internal positive controls (e.g., prazosin for α₁-adrenergic assays) and validate cell lines (e.g., HEK293 transfected with human receptors) .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What protocols ensure batch-to-batch consistency in preclinical studies?

Methodological Answer:

  • QC Metrics : Require ≥98% purity (HPLC), residual solvent levels (e.g., <500 ppm ethanol), and endotoxin testing (<0.1 EU/mg) for all batches .
  • Stability Indicating Methods : Develop forced degradation assays (e.g., UV light, heat) to establish validated stability profiles .

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